molecular formula C9H6F2N2O3 B15204419 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide

2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide

Cat. No.: B15204419
M. Wt: 228.15 g/mol
InChI Key: KMEWSIRRHUWOPY-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide is a chemical compound that belongs to the class of benzoxazole derivatives. . The presence of the difluoromethoxy group and the carboxamide functionality in this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide typically involves the formation of the benzoxazole ring followed by the introduction of the difluoromethoxy group and the carboxamide functionality. One common method involves the cyclization of an o-aminophenol derivative with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring. The difluoromethoxy group can be introduced using a difluoromethylating agent such as difluoromethyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in the presence of the difluoromethoxy group, which can enhance its stability, lipophilicity, and ability to interact with specific biological targets .

Properties

Molecular Formula

C9H6F2N2O3

Molecular Weight

228.15 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-benzoxazole-6-carboxamide

InChI

InChI=1S/C9H6F2N2O3/c10-8(11)16-9-13-5-2-1-4(7(12)14)3-6(5)15-9/h1-3,8H,(H2,12,14)

InChI Key

KMEWSIRRHUWOPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)OC(=N2)OC(F)F

Origin of Product

United States

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